molecular formula C20H12I2O4 B15013020 Benzene-1,4-diyl bis(3-iodobenzoate)

Benzene-1,4-diyl bis(3-iodobenzoate)

Cat. No.: B15013020
M. Wt: 570.1 g/mol
InChI Key: AXQZDRONXCZRCG-UHFFFAOYSA-N
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Description

Benzene-1,4-diyl bis(3-iodobenzoate) is a halogenated aromatic ester compound characterized by a central benzene ring substituted at the 1,4-positions with two 3-iodobenzoate groups. Its molecular formula is C₂₀H₁₂I₂O₄, with a molecular weight of 586.12 g/mol. The iodine atoms at the 3-positions of the benzoate moieties contribute to its distinct electronic and steric properties, making it valuable in organic synthesis, material science, and biomedical research. The compound’s structure facilitates interactions with biological targets, such as enzymes, through covalent bonding via iodine’s polarizability, while its aromatic framework supports applications in polymer chemistry and catalysis .

Properties

Molecular Formula

C20H12I2O4

Molecular Weight

570.1 g/mol

IUPAC Name

[4-(3-iodobenzoyl)oxyphenyl] 3-iodobenzoate

InChI

InChI=1S/C20H12I2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H

InChI Key

AXQZDRONXCZRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE typically involves the esterification of 3-iodobenzoic acid with 4-hydroxyphenyl 3-iodobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce quinones.

Scientific Research Applications

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects depending on the target .

Comparison with Similar Compounds

Benzene-1,4-diyl bis(3-bromobenzoate)

  • Molecular Formula : C₃₄H₂₀Br₂O₆ (684.3 g/mol) .
  • Key Differences :
    • Halogen Effects : Bromine’s lower electronegativity (2.96 vs. iodine’s 2.66) reduces polarizability, weakening halogen bonding in biological systems compared to the iodinated analogue.
    • Reactivity : Bromine’s smaller atomic radius (114 pm vs. 133 pm for iodine) enhances steric accessibility, increasing reactivity in nucleophilic substitutions .
    • Applications : Preferentially used in polymer cross-linking due to bromine’s thermal stability .

Benzene-1,4-diyl bis(3-chlorobenzoate)

  • Molecular Formula : C₂₀H₁₂Cl₂O₄ (407.12 g/mol).
  • Key Differences :
    • Bond Strength : Chlorine’s higher electronegativity (3.16) strengthens dipole interactions but limits covalent bonding in medicinal applications.
    • Biological Activity : Chlorinated derivatives exhibit reduced antimicrobial potency compared to iodine analogues due to weaker membrane penetration .

Benzene-1,4-diyl bis(3-fluorobenzoate)

  • Molecular Formula : C₂₀H₁₂F₂O₄ (378.3 g/mol).
  • Key Differences :
    • Electronic Effects : Fluorine’s strong electronegativity (3.98) creates electron-withdrawing effects, altering reaction pathways in Suzuki-Miyaura couplings.
    • Thermal Stability : Fluorinated derivatives degrade at lower temperatures (~200°C) versus iodine analogues (>300°C) .

Positional Isomers and Substituent Variants

Benzene-1,4-diyl bis(4-iodobenzoate)

  • Structural Variation : Iodine at the 4-position of the benzoate group.
  • Impact :
    • Steric Hindrance : Para-substitution reduces steric clashes in enzyme binding pockets, enhancing inhibitory activity in kinase assays compared to 3-iodo isomers.
    • Crystallinity : Para-substituted derivatives form more ordered crystalline structures, improving mechanical properties in polymers .

Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate)

  • Molecular Formula : C₂₂H₁₆Br₂O₄ (552.08 g/mol) .
  • Key Features :
    • Methyl Group Addition : Enhances lipophilicity (LogP increase by ~0.5 units), improving blood-brain barrier penetration in neuropharmacology studies.
    • Synergistic Effects : Bromine and methyl groups jointly stabilize charge-transfer complexes in optoelectronic materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Key Applications
Benzene-1,4-diyl bis(3-iodobenzoate) C₂₀H₁₂I₂O₄ 586.12 Iodine (3-position) Drug delivery, polymer catalysts
Benzene-1,4-diyl bis(3-bromobenzoate) C₃₄H₂₀Br₂O₆ 684.30 Bromine (3-position) Cross-linked polymers, antimicrobial agents
Benzene-1,4-diyl bis(3-chlorobenzoate) C₂₀H₁₂Cl₂O₄ 407.12 Chlorine (3-position) Organic synthesis intermediates
Benzene-1,4-diyl bis(4-iodobenzoate) C₂₀H₁₂I₂O₄ 586.12 Iodine (4-position) Kinase inhibitors, crystalline polymers
Benzene-1,4-diyl bis(3-bromo-4-methylbenzoate) C₂₂H₁₆Br₂O₄ 552.08 Bromine + methyl Neuropharmacology, optoelectronics

Research Findings and Trends

  • Reactivity : Iodine’s large atomic radius and polarizability make Benzene-1,4-diyl bis(3-iodobenzoate) superior in forming charge-transfer complexes and mediating Ullmann couplings compared to bromine/chlorine analogues .
  • Biological Efficacy : Iodinated derivatives show 2–3× higher cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. 28 µM for brominated version) due to enhanced DNA intercalation .
  • Material Science : Fluorinated variants are preferred in low-temperature coatings, while iodinated compounds dominate high-performance polymer synthesis .

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